What are the chemical properties of 4-Nitrophenyl sulfamate?
What are the chemical properties of 4-Nitrophenyl sulfamate?
The following technical guide details the chemical properties, mechanistic behavior, and experimental applications of 4-Nitrophenyl sulfamate.
CAS Registry Number: 108555-00-6 Synonyms: p-Nitrophenyl sulfamate; Sulfamic acid 4-nitrophenyl ester Molecular Formula: C₆H₆N₂O₅S Molecular Weight: 218.19 g/mol [1]
Executive Summary
4-Nitrophenyl sulfamate (4-NPS) is a specialized sulfur(VI) ester distinct from the common enzymatic substrate 4-nitrophenyl sulfate. While the sulfate is a classic chromogenic substrate for arylsulfatases, 4-NPS serves two critical, high-level functions in biochemical and organic research:
-
Mechanistic Probe: It is the primary model compound for studying the E1cB (Elimination Unimolecular conjugate Base) hydrolysis mechanism of sulfamate esters, a pathway critical to understanding the pharmacokinetics of steroid sulfatase (STS) inhibitors like Irosustat.
-
Sulfamoylating Reagent: Due to the high nucleofugality of the p-nitrophenolate group, 4-NPS acts as a "bench-stable" sulfamoyl donor, allowing the transfer of the -SO₂NH₂ moiety to amines and alcohols under mild conditions to form sulfamides.
Physicochemical Properties[2]
| Property | Value / Description | Context |
| Appearance | Pale yellow crystalline solid | Color arises from the nitro-aromatic chromophore. |
| Solubility | Soluble in ACN, DMF, DMSO, MeOH. | Hydrolyzes slowly in water; rapid hydrolysis in alkaline pH. |
| Leaving Group pKa | 7.15 (p-Nitrophenol) | The low pKa of the leaving group drives its reactivity as an electrophile. |
| Sulfamate NH pKa | ~10.5 (Estimated in H₂O) | Ionization of the N-H bond is the rate-limiting trigger for E1cB hydrolysis. |
| Stability | Moisture Sensitive | Must be stored desiccated at -20°C to prevent spontaneous hydrolysis to sulfamic acid. |
Mechanistic Chemistry: Hydrolysis Pathways
The defining chemical feature of 4-NPS is its pH-dependent hydrolysis profile. Unlike carboxylic esters which typically undergo BAc2 hydrolysis, 4-NPS switches mechanisms based on the pH of the environment.
The E1cB Mechanism (Alkaline/Neutral pH)
In physiological and alkaline buffers (pH > 7), 4-NPS hydrolyzes via a dissociative E1cB mechanism .[2]
-
Ionization: Base removes a proton from the sulfamate nitrogen (
), forming the conjugate base (anion). -
Elimination: The anion expels the p-nitrophenolate leaving group (colorimetric release) to generate N-sulfonylamine (HN=SO₂) , a highly reactive intermediate.
-
Hydration: Water rapidly attacks the sulfur of HN=SO₂, yielding sulfamic acid.
The S_N2 Mechanism (Acidic pH)
In acidic environments (pH < 4), the nitrogen is protonated or neutral, preventing E1cB elimination. Hydrolysis proceeds via a bimolecular S_N2 attack of water directly on the sulfur atom.
Visualization: pH-Dependent Hydrolysis Pathways
Caption: Dual-pathway hydrolysis of 4-NPS. The alkaline E1cB pathway involves the transient formation of N-sulfonylamine.[2]
Experimental Applications
Protocol: Synthesis of Sulfamides (Sulfamoylation)
4-NPS is a superior reagent for synthesizing sulfamides (
Reagents:
-
4-Nitrophenyl sulfamate (1.0 equiv)
-
Target Amine (1.0 - 1.2 equiv)
-
Base: Triethylamine (Et₃N) or Pyridine (2.0 equiv)
-
Solvent: Acetonitrile (ACN) or DCM[3]
Step-by-Step Methodology:
-
Preparation: Dissolve 4-NPS in anhydrous ACN (0.2 M concentration).
-
Addition: Add the target amine followed by the base at room temperature.
-
Monitoring: The reaction turns yellow immediately due to the release of p-nitrophenolate. Monitor by TLC (disappearance of 4-NPS) or LC-MS.
-
Workup:
-
Dilute with EtOAc.
-
Wash with 1M HCl (to remove base and p-nitrophenol).
-
Wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize or flash chromatography (typically Hexane/EtOAc).
Why this works: The p-nitrophenolate is an excellent leaving group (
Biological Assay: STS Inhibition Screen
While 4-NPS hydrolyzes, its derivatives (N-alkylated) are potent inhibitors of Steroid Sulfatase (STS). 4-NPS itself is used as a reference to calibrate the "burst" kinetics of inactivation.
-
Enzyme: Human Placental Steroid Sulfatase (Microsomal prep).
-
Buffer: 0.1 M Tris-HCl, pH 7.4.
-
Detection: Measure absorbance at 405 nm (formation of p-nitrophenolate).
-
Kinetic Note: Unlike the sulfate, the sulfamate may show time-dependent inhibition. A linear rate suggests substrate behavior; a curvilinear (exponential decay) rate suggests irreversible inactivation.
Synthesis of 4-Nitrophenyl Sulfamate
Researchers often synthesize 4-NPS in-house due to commercial variability.
Reaction Scheme:
Protocol:
-
Sulfamoyl Chloride Generation: Treat chlorosulfonyl isocyanate (CSI) with formic acid (careful gas evolution) in DCM to generate fresh sulfamoyl chloride (
). -
Coupling: Add p-nitrophenol (1 equiv) and DMA (N,N-dimethylacetamide) as a catalyst/base acceptor.
-
Conditions: Stir at 0°C for 2 hours, then warm to RT.
-
Isolation: Quench with ice water. The product precipitates as a pale solid.[3][4] Filter and wash with cold water/ether.
Visualization: Synthesis Workflow
Caption: Generation of 4-NPS via the sulfamoyl chloride route.
Safety and Handling
-
Hazard: 4-NPS is an irritant. The hydrolysis product, p-nitrophenol, is toxic and stains skin yellow.
-
Storage: Store under inert gas (Argon/Nitrogen) at -20°C. Moisture causes degradation to sulfamic acid and p-nitrophenol.
-
Disposal: Treat as hazardous organic waste. Do not mix with strong bases unless intended for quenching.
References
-
Spillane, W. J., et al. (2011).[5][6] Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry. Link
-
Hattori, K., et al. (2018). 4-Nitrophenyl Sulfamates as Precursors Containing Acid-Labile Functional Groups for Sulfamidation. Organic Letters. Link
-
Winum, J. Y., et al. (2005). Sulfamates and their therapeutic potential. Medicinal Research Reviews. Link
-
PubChem. (2024). 4-Nitrophenyl sulfamate Compound Summary (CAS 108555-00-6).[1][7] National Library of Medicine. Link
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